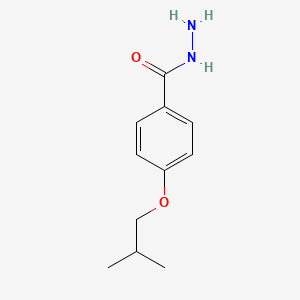

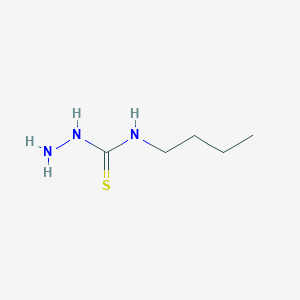

4-Isobutoxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules such as 4-Isobutoxybenzohydrazide could potentially benefit from the methodologies described in the papers. The metal-free oxidative Ugi reaction could be a starting point for synthesizing benzohydrazide derivatives by using appropriate amines and isocyanides . The regioselective and stereoselective approaches mentioned in the second paper could be applied to ensure the correct configuration and orientation of substituents in the synthesis of 4-Isobutoxybenzohydrazide .

Molecular Structure Analysis

Understanding the molecular structure of 4-Isobutoxybenzohydrazide would involve examining the arrangement of atoms and the stereochemistry of the molecule. The principles of synthon polymorphism and pseudopolymorphism discussed in the third paper could be relevant when analyzing the crystal structure and stability of 4-Isobutoxybenzohydrazide, as different polymorphs can have distinct physical properties .

Chemical Reactions Analysis

The chemical reactivity of 4-Isobutoxybenzohydrazide would likely involve its functional groups, such as the hydrazide moiety. The oxidative Ugi reaction described in the first paper suggests that amines can undergo oxidative cross-coupling to form imines, which could be a reaction pathway for modifying the benzohydrazide group . Additionally, the nucleophilic attack strategies discussed in the second paper could be relevant for further functionalization of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Isobutoxybenzohydrazide, such as solubility, melting point, and reactivity, would be influenced by its molecular structure. The polymorphism discussed in the third paper indicates that different crystal forms can exhibit varied properties, which would be important to consider when characterizing 4-Isobutoxybenzohydrazide . The methodologies and findings from these papers, although not directly related to 4-Isobutoxybenzohydrazide, provide a framework for understanding the synthesis, structure, and properties of similar organic compounds.

Applications De Recherche Scientifique

1. Role in Tuberculosis Drug Reactions

Isoniazid, a compound related to 4-Isobutoxybenzohydrazide, is used in tuberculosis treatment. However, its usage can be associated with liver and skin injuries. Studies have shown that specific T-cell clones are activated in response to isoniazid, suggesting its involvement in the pathogenesis of iatrogenic diseases (Usui et al., 2017).

2. Agricultural Applications

In agriculture, compounds similar to 4-Isobutoxybenzohydrazide, like carbendazim and tebuconazole, are used for controlling fungal diseases. Nanoparticle systems carrying these fungicides show modified release profiles and reduced toxicity, suggesting a potential application for 4-Isobutoxybenzohydrazide in similar systems (Campos et al., 2015).

3. Food Preservation

Parabens, including esters of 4-hydroxybenzoic acid closely related to 4-Isobutoxybenzohydrazide, are widely used as preservatives in food and cosmetic products. A study developed a method for quantifying these compounds in food, indicating their widespread application in food preservation (Cao et al., 2013).

4. Biosynthetic Applications

4-Hydroxybenzoic acid, a compound structurally related to 4-Isobutoxybenzohydrazide, has emerged as an intermediate in the biosynthesis of value-added bioproducts. This includes applications in food, cosmetics, and pharmacy, indicating potential uses for 4-Isobutoxybenzohydrazide in these areas (Wang et al., 2018).

5. Pharmaceutical Research

In the pharmaceutical sector, parabens, which are chemically akin to 4-Isobutoxybenzohydrazide, have been studied for their metabolism in the human body. This research provides insights into the biotransformation of these compounds, which could be applicable to 4-Isobutoxybenzohydrazide (Abbas et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-methylpropoxy)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-9(4-6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAFPTCNYPHNMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366261 |

Source

|

| Record name | 4-isobutoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isobutoxybenzohydrazide | |

CAS RN |

91430-26-1 |

Source

|

| Record name | 4-isobutoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)